molecular formula C25H24N4O4S B11075164 3-[2-(Pyrimidin-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid

3-[2-(Pyrimidin-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid

Cat. No.: B11075164
M. Wt: 476.5 g/mol
InChI Key: FXSIPIBKXVOZHF-UHFFFAOYSA-N
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Description

3-[2-(2-PYRIMIDINYLSULFAMOYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL]BENZOIC ACID is a complex organic compound with a unique structure that combines a pyrimidinylsulfamoyl group, an octahydro-methanophenanthridinyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-PYRIMIDINYLSULFAMOYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL]BENZOIC ACID typically involves multiple steps, starting with the preparation of the pyrimidinylsulfamoyl intermediate This intermediate is then reacted with the octahydro-methanophenanthridinyl precursor under specific conditions to form the desired product

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-PYRIMIDINYLSULFAMOYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-(2-PYRIMIDINYLSULFAMOYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL]BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2-PYRIMIDINYLSULFAMOYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-PYRIMIDINYLSULFAMOYL)BENZOIC ACID: Shares the pyrimidinylsulfamoyl and benzoic acid groups but lacks the octahydro-methanophenanthridinyl moiety.

    5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL]BENZOIC ACID: Contains the octahydro-methanophenanthridinyl and benzoic acid groups but lacks the pyrimidinylsulfamoyl group.

Uniqueness

The uniqueness of 3-[2-(2-PYRIMIDINYLSULFAMOYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL]BENZOIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

3-[5-(pyrimidin-2-ylsulfamoyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-10-yl]benzoic acid

InChI

InChI=1S/C25H24N4O4S/c30-24(31)17-4-1-3-16(12-17)23-22-15-6-5-14(11-15)21(22)19-13-18(7-8-20(19)28-23)34(32,33)29-25-26-9-2-10-27-25/h1-4,7-10,12-15,21-23,28H,5-6,11H2,(H,30,31)(H,26,27,29)

InChI Key

FXSIPIBKXVOZHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C4=C(C=CC(=C4)S(=O)(=O)NC5=NC=CC=N5)NC3C6=CC(=CC=C6)C(=O)O

Origin of Product

United States

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